Biperiden is a synthetic anticholinergic agent [, ], primarily known for its use in treating the extrapyramidal symptoms (EPS) induced by antipsychotic drugs [, ]. In scientific research, Biperiden serves as a valuable tool for investigating various neurological and physiological processes due to its selective antagonism of the M1 muscarinic acetylcholine receptor (mAChR) [, , ].
Future Directions
Developing more refined Biperiden challenge models to enhance the understanding of cholinergic modulation in various physiological and pathological conditions [].
Exploring the potential therapeutic applications of Biperiden beyond its current uses, such as its anti-cancer properties in breast cancer treatment [].
Conducting large-scale clinical trials to confirm the preliminary findings regarding Biperiden's antiepileptogenic effects following traumatic brain injury [, ].
Related Compounds
Trihexyphenidyl
Compound Description: Trihexyphenidyl, similar to Biperiden, is an anticholinergic medication primarily used to manage the extrapyramidal symptoms (EPS) induced by antipsychotic medications. These symptoms, including tremors, muscle stiffness, and restlessness, arise from the blockade of dopamine receptors in the brain. Trihexyphenidyl exerts its therapeutic effects by blocking muscarinic acetylcholine receptors, restoring the balance between dopamine and acetylcholine signaling in the brain [].
Mepazine
Compound Description: Mepazine belongs to the phenothiazine class of antipsychotic medications and demonstrates potential as an inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) [, ]. MALT1 plays a role in various cellular processes, including immune responses and cancer development. Inhibiting MALT1 with Mepazine shows promise in inducing apoptosis and reducing proliferation in pancreatic cancer cells [].
Relevance: Several studies [, ] explore the therapeutic potential of combining Mepazine with Biperiden in a mouse model of pancreatic cancer. This combination aims to capitalize on the anti-cancer effects of Mepazine while mitigating potential extrapyramidal side effects with Biperiden's anticholinergic properties.
Physostigmine
Compound Description: Physostigmine is a reversible cholinesterase inhibitor that prevents the breakdown of acetylcholine, thus increasing its levels in the synaptic cleft. This mechanism makes Physostigmine a valuable antidote in cases of severe anticholinergic toxicity, counteracting the effects of excessive muscarinic receptor blockade [, ].
Relevance: Physostigmine is discussed in the context of managing potential Biperiden overdose [, ]. As an anticholinergic agent, high doses of Biperiden can lead to anticholinergic toxicity characterized by symptoms like delirium, agitation, and tachycardia. In such cases, Physostigmine's ability to reverse the effects of muscarinic receptor blockade makes it a crucial intervention.
Budipine
Compound Description: Budipine is an antiparkinsonian medication with a dual mechanism of action. It possesses both anticholinergic properties, similar to Biperiden, and indirect dopaminomimetic effects, enhancing dopamine levels in the brain. This dual action profile makes Budipine effective in managing Parkinsonian symptoms [].
Relevance: A study [] investigating the neurotransmitter release profiles of Budipine and Biperiden highlights their overlapping and distinct mechanisms. While both drugs exhibit anticholinergic activity, Budipine's additional dopaminomimetic effects set it apart from Biperiden. This difference contributes to their unique side effect profiles and potential therapeutic applications.
Relevance: Researchers often contrast Scopolamine with Biperiden when discussing cholinergic models of memory impairment []. While both drugs impair cognitive functions, Biperiden, with its more selective M1 receptor antagonism, is argued to better model early declarative memory deficits seen in aging and mild cognitive impairment. In contrast, Scopolamine's broader action may reflect more severe cognitive decline observed in later stages of Alzheimer's disease.
Amantadine
Compound Description: Amantadine, an antiviral medication, also exhibits dopaminergic effects, making it useful in managing Parkinson's disease symptoms and levodopa-induced dyskinesias. Unlike Biperiden, Amantadine does not primarily target muscarinic receptors. Instead, it enhances dopamine release and inhibits its reuptake, boosting dopaminergic signaling in the brain [].
Bromperidol
Compound Description: Bromperidol is a potent typical antipsychotic medication that acts by blocking dopamine receptors in the brain. While effective in managing psychotic symptoms, Bromperidol carries a higher risk of extrapyramidal side effects compared to atypical antipsychotics [].
Relevance: A study [] investigates potential pharmacokinetic interactions between Bromperidol and Biperiden. Researchers aimed to determine whether co-administration of Biperiden could alter Bromperidol's blood levels, potentially impacting its efficacy or side effects. The study concludes that neither Biperiden nor Trihexyphenidyl significantly affects Bromperidol plasma concentrations, suggesting a lack of clinically significant pharmacokinetic interactions.
Relevance: Multiple studies [, , ] explore the co-administration of Haloperidol and Biperiden in clinical settings. The research highlights the need to manage Haloperidol-induced EPS effectively while considering potential drug interactions and the risk of anticholinergic toxicity with Biperiden. One study [] reports a case of a 4-year-old boy experiencing severe EPS after accidentally ingesting a high dose of Risperidone, another antipsychotic. The case highlights the potential severity of EPS in children and the effectiveness of Biperiden in resolving these symptoms.
Classification
Chemical Name: 1-(5-norbornen-2-yl)-1-phenyl-3-piperidinopropan-1-ol
Molecular Formula: C21H29NO
CAS Number: 53-43-0
Drug Class: Anticholinergic, specifically a muscarinic antagonist.
Synthesis Analysis
Biperiden can be synthesized through various methods, with notable processes including:
Grignard Reaction:
An exo/endo mixture of 1-bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone is reacted with diphenylmagnesium.
The ratio of exo to endo isomers is crucial, typically maintained at least at 2.5:1.
The product is isolated by dissolving the resulting mixture in aqueous isopropanol and precipitating the hydrochloride using hydrochloric acid.
Oxidation and Mannich Reaction:
Starting from 5-ethylene-2-norbornene, selective oxidation leads to an intermediate that undergoes a Mannich reaction with piperidine and paraformaldehyde.
This method also involves steps like distillation and precipitation to yield biperiden hydrochloride.
Molecular Structure Analysis
Biperiden's molecular structure consists of a bicyclic framework with a piperidine ring attached to a phenyl group. Key structural features include:
Molecular Weight: Approximately 311.461 g/mol.
Structural Characteristics:
Contains four rings (one bicyclic and one phenyl).
The presence of hydroxyl (-OH) group contributes to its solubility and pharmacological activity.
The compound exhibits chirality due to the presence of multiple stereocenters, which impacts its biological activity and pharmacokinetics.
Chemical Reactions Analysis
Biperiden participates in several significant chemical reactions:
Formation of Hydrochloride Salt:
Biperiden can be converted into its hydrochloride form, enhancing its stability and solubility for pharmaceutical applications.
Metabolism:
In vivo, biperiden undergoes hydroxylation primarily in the liver, which affects its pharmacokinetic profile including bioavailability and half-life.
Antagonistic Reactions:
As an antimuscarinic agent, biperiden competitively inhibits acetylcholine at various muscarinic receptors, leading to reduced cholinergic activity in the central nervous system.
Mechanism of Action
Biperiden's mechanism of action primarily involves:
Muscarinic Receptor Antagonism:
It acts on all five subtypes of muscarinic receptors but shows varying degrees of affinity; it primarily blocks M1 receptors in the central nervous system.
This antagonism helps restore the balance between excitatory (cholinergic) and inhibitory (dopaminergic) neurotransmission, which is often disrupted in Parkinson's disease.
This mechanism alleviates symptoms such as muscle rigidity and tremors associated with Parkinsonian syndromes.
Physical and Chemical Properties Analysis
Biperiden exhibits several notable physical and chemical properties:
Property
Value
Melting Point
114 °C
Solubility in Water
25.1 mg/L
Log P (octanol-water)
4.25
pKa (strongest acidic)
13.82
pKa (strongest basic)
9.3
Bioavailability
Approximately 33%
Elimination Half-Life
18 to 24 hours
These properties indicate that biperiden has moderate lipophilicity, influencing its absorption and distribution within biological systems.
Applications
Biperiden has several important clinical applications:
Parkinson's Disease Treatment:
Used as an adjunct therapy for various forms of Parkinson's disease, particularly effective for postencephalitic and idiopathic types.
Management of Extrapyramidal Symptoms:
Effective in reducing side effects from antipsychotic medications, such as akathisia and muscle rigidity.
Potential Use in Organophosphate Poisoning:
Investigated as an alternative treatment for intoxication by organophosphorus nerve agents due to its anticholinergic properties.
Neuroleptic Malignant Syndrome:
Suggested for use via intravenous administration in severe cases related to antipsychotic drug therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CA-4948 is an orally bioavailable inhibitor of interleukin-1 receptor associated kinase-4 (IRAK-4). It has antitumor activity in ABC-type diffuse large B cell lymphoma patient-derived xenograft (PDX) mouse models. CA-4948 is a potent, and orally active interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor. CA-4948 exhibited the greatest efficacy in four of the five ABC-DLBCL PDX models tested as compared to GBC-DLBCL and ABC/GCB DLBCL PDX models. Furthermore, CA-4948 was efficacious in ABC-DLBCL PDX tumors containing activating mutations in both TLR/IL-1R and BCR signaling pathways (MYD88 and CD79B double mutants).
CA-5f is a potent late-stage autophagy inhibitor with potent anti-tumor effect against non-small cell lung cancer. CA-5f exhibited strong cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells. CA-5f effectively suppressed the growth of A549 lung cancer xenograft as a single agent with an excellent tolerance in vivo.
Biocytin is a monocarboxylic acid amide that results from the formal condensation of the carboxylic acid group of biotin with the N(6)-amino group of L-lysine. It has a role as a mouse metabolite. It is an azabicycloalkane, a thiabicycloalkane, a member of ureas, a monocarboxylic acid amide, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is functionally related to a biotin. It is a tautomer of a biocytin zwitterion. Biocytin is a natural product found in Homo sapiens and Brassica napus with data available.